Comprehensive Technical Guide: Physical and Chemical Profiling of Methyl 4-acetamido-3-methoxybenzoate
Comprehensive Technical Guide: Physical and Chemical Profiling of Methyl 4-acetamido-3-methoxybenzoate
Executive Summary & Structural Rationale
In modern medicinal chemistry, the selection of advanced intermediates is dictated by their structural stability, reactivity profiles, and the specific geometric constraints they impart on target pharmacophores. Methyl 4-acetamido-3-methoxybenzoate (CAS: 1269834-09-4) is a highly versatile, orthogonally protected building block[1].
Structurally, this compound features a benzene ring substituted with three distinct functional groups: a methyl ester at position 1, a methoxy group at position 3, and an acetamido group at position 4. This specific arrangement provides a unique electronic environment. The electron-donating methoxy group and the moderately activating acetamido group work in tandem to dictate regioselectivity during electrophilic aromatic substitutions, while the ester serves as a latent carboxylic acid for downstream amidation or cross-coupling[2]. This guide provides an authoritative breakdown of its physicochemical properties, mechanistic reactivity, and laboratory protocols.
Physicochemical Properties
Understanding the macroscopic properties of Methyl 4-acetamido-3-methoxybenzoate requires an analysis of its molecular interactions. The presence of the acetamido group introduces a strong hydrogen-bond donor (-NH) and acceptor (C=O), which significantly elevates the compound's melting point compared to its non-acetylated precursor[3]. The methoxy group introduces steric bulk that disrupts perfect planar stacking, yet the compound maintains a stable crystalline lattice.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic/Structural Rationale |
| Molecular Formula | C₁₁H₁₃NO₄ | Standard aromatic ester derivative. |
| Molecular Weight | 223.23 g/mol | Low molecular weight ensures high atom economy in multi-step syntheses[4]. |
| Melting Point | 145–148 °C | Elevated due to robust intermolecular hydrogen bonding driven by the acetamido moiety[3]. |
| LogP (Predicted) | ~1.5 – 1.8 | Moderate lipophilicity; ensures favorable partitioning in biphasic reaction setups. |
| Solubility | Soluble in DMSO, DMF, hot MeOH | The polar aprotic solvents disrupt the intermolecular H-bond network, facilitating dissolution[3]. |
Chemical Reactivity & Downstream Applications
The strategic value of Methyl 4-acetamido-3-methoxybenzoate lies in its orthogonal reactivity. The acetamido group protects the sensitive amine from oxidation while moderating its electron-donating capability, preventing over-reactivity (e.g., poly-halogenation).
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Ester Hydrolysis: The methyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to yield 4-acetamido-3-methoxybenzoic acid[2]. This reveals a free carboxylate for peptide coupling.
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Electrophilic Aromatic Substitution (EAS): The synergistic directing effects of the methoxy and acetamido groups strongly activate the ring. Nitration or halogenation typically occurs at the position ortho to the methoxy group (position 2) or ortho to the acetamido group (position 5), depending on steric control.
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Medicinal Chemistry Applications: This scaffold is frequently utilized in the synthesis of complex heterocycles, such as benzo[b][1,4]oxazines, and has been cited in patent literature for the development of novel antiviral compounds targeting respiratory syncytial virus (RSV) and paramyxoviridae[5].
Mechanistic reactivity map showing downstream transformations into advanced therapeutic scaffolds.
Standardized Synthesis Protocol
The synthesis of Methyl 4-acetamido-3-methoxybenzoate is achieved via the nucleophilic acyl substitution of its precursor, Methyl 4-amino-3-methoxybenzoate (CAS: 41608-64-4)[6][7]. As an application scientist, I emphasize that the choice of base and solvent is critical here to prevent di-acetylation and ensure a pristine impurity profile.
Experimental Methodology: Selective Acetylation
Reagents: Methyl 4-amino-3-methoxybenzoate (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM).
Step-by-Step Self-Validating Protocol:
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Preparation: Dissolve 10.0 g of Methyl 4-amino-3-methoxybenzoate in 100 mL of anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of acetic anhydride.
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Catalytic Activation: Add 1.5 equivalents of anhydrous pyridine to the solution and cool the reaction flask to 0 °C using an ice bath. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It forms a highly reactive acetylpyridinium intermediate, lowering the activation energy barrier.
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Acylation: Introduce 1.2 equivalents of acetic anhydride dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and strictly limits the local concentration of the acylating agent, preventing unwanted di-acetylation of the primary amine.
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Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The starting material (R_f ~0.6) should completely convert to a lower-running spot (R_f ~0.3) due to the increased polarity of the amide bond.
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Quenching & Workup: Quench the reaction with 50 mL of cold 1M HCl. Causality: The acidic quench protonates the residual pyridine, rendering it water-soluble and easily partitioned into the aqueous layer. Extract the organic layer, wash with saturated NaHCO₃ to neutralize residual acid, and dry over anhydrous Na₂SO₄.
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Isolation: Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield pure Methyl 4-acetamido-3-methoxybenzoate as an off-white crystalline solid (Expected yield: 88-92%).
Workflow detailing the nucleophilic acyl substitution for the synthesis of the target compound.
Analytical Characterization
To validate the structural integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy is employed[3][8]. The distinct electronic environments of the methyl groups provide unambiguous diagnostic signals.
Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality |
| ~9.30 | Singlet (broad) | 1H | -NH COCH₃ | Highly deshielded due to the adjacent carbonyl and aromatic ring. |
| ~7.85 - 7.50 | Multiplet | 3H | Aromatic protons | Deshielded by the electron-withdrawing ester group at the para/meta positions. |
| ~3.85 | Singlet | 3H | -COOCH ₃ | Ester methyl group; deshielded by the adjacent oxygen atom[3]. |
| ~3.82 | Singlet | 3H | -OCH ₃ | Methoxy group; slightly upfield from the ester methyl[3]. |
| ~2.10 | Singlet | 3H | -NHOCCH ₃ | Acetamido methyl; characteristic upfield aliphatic signal[3]. |
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate." PubChem. Available at:[Link]
- World Intellectual Property Organization (WIPO). "Antiviral compounds." Patent WO2015026792A1. Google Patents.
Sources
- 1. Methyl 4-acetamido-3-methoxybenzoate (1269834-09-4) for sale [vulcanchem.com]
- 2. Methyl 4-acetamido-3-methoxybenzoate (1269834-09-4) for sale [vulcanchem.com]
- 3. Methyl 4-acetamido-3-methoxybenzoate (1269834-09-4) for sale [vulcanchem.com]
- 4. Methyl 4-acetamido-3-methoxybenzoate (1269834-09-4) for sale [vulcanchem.com]
- 5. WO2015026792A1 - Antiviral compounds - Google Patents [patents.google.com]
- 6. Methyl 4-amino-3-methoxybenzoate | 41608-64-4 [sigmaaldrich.com]
- 7. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS:39267-53-3, Methyl 4-acetamido-3-hydroxybenzoate-毕得医药 [bidepharm.com]
